molecular formula C4H10ClNO B119537 3-Methoxyazetidine hydrochloride CAS No. 148644-09-1

3-Methoxyazetidine hydrochloride

Cat. No. B119537
M. Wt: 123.58 g/mol
InChI Key: KSXGQRBTBLQJEF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Methoxyazetidine hydrochloride can be represented by the SMILES string COC1CNC1.Cl . The InChI representation is InChI=1S/C4H9NO.ClH/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H .


Physical And Chemical Properties Analysis

3-Methoxyazetidine hydrochloride is a solid at room temperature . It has a molecular weight of 123.58 g/mol . The compound has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Generation and Electrophile Trapping : N-Boc-2-lithio-2-azetine, generated from N-Boc-3-methoxyazetidine, can be trapped with electrophiles, providing a concise access to 2-substituted 2-azetines. This process involves α-lithiation–elimination and transmetalation to copper for various chemical reactions (Hodgson, Pearson, & Kazmi, 2014).

Drug Discovery and Pharmacology

  • HIV-1 Reverse Transcriptase Inhibitors : 3-Methoxyazetidine derivatives, specifically bis(heteroaryl)piperazines, have shown potent inhibition of HIV-1 reverse transcriptase, leading to the development of antiviral drugs (Romero et al., 1994).
  • Anticancer Compounds : 3-Methoxyazetidine moieties in thiourea compounds have demonstrated potent in vitro anticancer activity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Parmar et al., 2021).

Synthetic Chemistry Applications

  • Azetidine Synthesis : An unexpected synthesis of 3-methoxy-3-methylazetidines has been achieved through a rare aziridine to azetidine rearrangement, providing insights into synthetic pathways for azetidine derivatives (Stankovic et al., 2011).
  • Asymmetric Catalysis : Chiral 3-hydroxyazetidines, derived from (S)-1-(4-methoxyphenyl)ethylamine, have shown excellent catalytic activities and enantiomeric selectivities in the asymmetric addition of diethylzinc to aromatic aldehydes (Liu, Bai, Zhang, & Zi, 2008).

Molecular Pharmacology

  • Antibacterial and Antibiofilm Activity : Novel tert-butylphenylthiazole compounds with 3-hydroxyazetidine as a nitrogenous side chain have shown promising antibacterial and antibiofilm activity, particularly against methicillin-resistant Staphylococcus aureus (Kotb et al., 2019).

Reuptake Inhibitors in Neuroscience

  • Development of Antidepressants : Exploration of 3-aminoazetidine derivatives has led to the identification of compounds with inhibitory activities against serotonin, norepinephrine, and dopamine neurotransmitters, suggesting their potential use in antidepressant medications (Han et al., 2014).

Safety And Hazards

3-Methoxyazetidine hydrochloride is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methoxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXGQRBTBLQJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623763
Record name 3-Methoxyazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyazetidine hydrochloride

CAS RN

148644-09-1
Record name 3-Methoxyazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxyazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Setoguchi, S Iimura, Y Sugimoto, Y Yoneda… - Bioorganic & medicinal …, 2013 - Elsevier
… amination of the resulting aldehyde 30a–b with dimethylamine, N-methoxymethanamine hydrochloride, isoxazolidine hydrochloride, morpholine, or 3-methoxyazetidine hydrochloride …
Number of citations: 23 www.sciencedirect.com
X Zhang, JE Tellew, Z Luo, M Moorjani… - Journal of medicinal …, 2008 - ACS Publications
… Prepared according to the procedure for 15 from 12 (50 mg, 0.15 mmol), 3-methoxyazetidine hydrochloride (37 mg, 0.30 mmol), and DIPEA (0.053 mL, 0.30 mmol). Direct purification of …
Number of citations: 41 pubs.acs.org
M Mazur, B Dymek, R Koralewski… - Journal of Medicinal …, 2019 - ACS Publications
Acidic mammalian chitinase (AMCase) and chitotriosidase-1 (CHIT1) are two enzymatically active proteins produced by mammals capable of cleaving the glycosidic bond in chitin. …
Number of citations: 21 pubs.acs.org
SR Green, C Wilson, TC Eadsforth… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need for new tuberculosis (TB) treatments, with novel modes of action, to reduce the incidence/mortality of TB and to combat resistance to current treatments. Through …
Number of citations: 3 pubs.acs.org
M Frederickson, IR Selvam, D Evangelopoulos… - European Journal of …, 2022 - Elsevier
… , 0.4 mmol), 3-methoxyazetidine hydrochloride (123 mg, 1.0 … -indole 12 and 3-methoxyazetidine hydrochloride. Yield 72%. … -indole 13 and 3-methoxyazetidine hydrochloride. Yield 82%…
Number of citations: 3 www.sciencedirect.com
AM Palmer, V Chiesa, A Schmid… - Journal of medicinal …, 2010 - ACS Publications
… Preparation from carboxylic acid 7 (0.9 g, 2.7 mmol) and 3-methoxyazetidine hydrochloride (380 mg, 3.1 mmol) according to general procedure 7/workup procedure 1. Eluant for column …
Number of citations: 25 pubs.acs.org
Y Sun, R Fu, S Lin, J Zhang, M Ji, Y Zhang… - Bioorganic & Medicinal …, 2021 - Elsevier
As abnormal PI3K signaling is a feature of many types of cancer, the development of orally active PI3K inhibitors is of great significance for targeted cancer therapy. Through integrating …
Number of citations: 16 www.sciencedirect.com
AC Harnden, OA Davis, GM Box, A Hayes… - Journal of Medicinal …, 2023 - ACS Publications
… The same method as for 3, using 3-methoxyazetidine hydrochloride and heating at 80 C for 1 h. Purification by reverse-phase chromatography eluting from 10 to 100% methanol in …
Number of citations: 5 pubs.acs.org

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